molecular formula C25H21FN2O3S2 B2633188 3-(BENZENESULFONYL)-N2-(2,6-DIMETHYLPHENYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE CAS No. 890817-75-1

3-(BENZENESULFONYL)-N2-(2,6-DIMETHYLPHENYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE

Cat. No.: B2633188
CAS No.: 890817-75-1
M. Wt: 480.57
InChI Key: HSLINRNNXZFPLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(BENZENESULFONYL)-N2-(2,6-DIMETHYLPHENYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE is a complex organic compound that belongs to the class of thiophene derivatives. These compounds are known for their diverse applications in medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-N2-(2,6-DIMETHYLPHENYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. Common synthetic routes may include:

    Sulfonylation: Introduction of the benzenesulfonyl group.

    Amination: Incorporation of the 2,6-dimethylphenylamine moiety.

    Acylation: Addition of the 4-fluorobenzoyl group.

    Cyclization: Formation of the thiophene ring.

Industrial Production Methods

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Techniques like continuous flow synthesis and automated reactors might be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the thiophene ring or aromatic groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce sulfides.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.

    Material Science: Potential use in the development of conductive polymers or organic semiconductors.

Biology

    Biological Activity: Investigation of its potential as an antimicrobial, antiviral, or anticancer agent.

Medicine

    Drug Development: Exploration of its pharmacological properties and potential therapeutic applications.

Industry

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-N2-(2,6-DIMETHYLPHENYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds with similar thiophene cores but different substituents.

    Sulfonyl Compounds: Molecules containing the sulfonyl functional group.

    Fluorobenzoyl Compounds: Compounds with the fluorobenzoyl moiety.

Uniqueness

The uniqueness of 3-(BENZENESULFONYL)-N2-(2,6-DIMETHYLPHENYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

[3-amino-4-(benzenesulfonyl)-5-(2,6-dimethylanilino)thiophen-2-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O3S2/c1-15-7-6-8-16(2)21(15)28-25-24(33(30,31)19-9-4-3-5-10-19)20(27)23(32-25)22(29)17-11-13-18(26)14-12-17/h3-14,28H,27H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLINRNNXZFPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)F)N)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.